molecular formula C19H22N4O B7777991 N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide

Cat. No.: B7777991
M. Wt: 322.4 g/mol
InChI Key: XFMLEPXCBZKEKB-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide (: 119020-86-9) is a specialty chemical with the molecular formula C 19 H 22 N 4 O and a molecular weight of 322.412 g/mol . This compound belongs to the class of benzotriazole derivatives , which are recognized as versatile scaffolds and synthetic auxiliaries in modern organic and medicinal chemistry . In pharmaceutical research, this compound is of significant interest due to the proven biological activities of the benzotriazole pharmacophore. Benzotriazole derivatives have demonstrated a wide spectrum of biological properties, including potent antimicrobial activity against various Gram-positive bacterial strains . They are frequently investigated as key structural components in the design of new antibacterial agents , with some analogues showing efficacy comparable to established drugs like linezolid . The structure of this compound, featuring a hexyl linker, may be explored for its potential in modulating biological activity and physicochemical properties. From a synthetic chemistry perspective, the benzotriazole moiety is a highly valuable tool. It is widely used as a synthetic auxiliary to activate reaction centers, stabilize intermediates, and improve regio- or stereoselectivity in complex molecular assemblies . The methodology developed by Katritzky and others utilizes N-acylbenzotriazoles as advantageous acylating agents . Following the desired transformation, the benzotriazole group can be cleaved to yield the final product, making it a powerful and flexible strategy for synthesizing a vast array of target molecules . Handling Note: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should consult the relevant safety data sheet (SDS) and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)hexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-2-3-5-14-18(20-19(24)15-10-6-4-7-11-15)23-17-13-9-8-12-16(17)21-22-23/h4,6-13,18H,2-3,5,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMLEPXCBZKEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of N 1 1h 1,2,3 Benzotriazol 1 Yl Hexyl Benzamide Analogues

Nucleophilic Substitution Reactions Involving the Benzotriazolyl Moiety

A cornerstone of the reactivity of N-[1-(1H-1,2,3-Benzotriazol-1-yl)alkyl]amide analogues is the capacity of the benzotriazolyl group to be displaced by a wide array of nucleophiles. This reactivity is fundamental to their application as synthetic intermediates.

Displacement of the Benzotriazolyl Group as a Leaving Group

The benzotriazole (B28993) anion is a stable species, making it an effective leaving group in nucleophilic substitution reactions. lupinepublishers.com This property is harnessed in numerous synthetic applications where the N-(1-benzotriazol-1-ylalkyl)amide acts as an electrophilic substrate. The substitution reaction can be generalized as the attack of a nucleophile on the α-carbon, leading to the expulsion of the benzotriazole anion.

Various nucleophiles can be employed in these displacement reactions, leading to a diverse range of products. For example, organozinc reagents and allyl silanes have been successfully used to substitute the benzotriazolyl moiety in related systems, such as N-[α-(benzotriazol-1-yl)alkyl]sulfoximines. nih.gov This highlights the broad applicability of this synthetic strategy. N-acylbenzotriazoles, which are structurally related, are stable and serve as effective acylating agents for ammonia (B1221849) and amines, further demonstrating the utility of benzotriazole as a leaving group. organic-chemistry.org

The reaction conditions for these substitutions are often mild, and the yields are typically good, making this a synthetically useful transformation. The stability of the starting N-acylbenzotriazoles and the straightforward workup procedures add to the appeal of this methodology. organic-chemistry.org

Amidoalkylation Reactions with N-(1-Benzotriazol-1-ylalkyl)amides

N-(1-Benzotriazol-1-ylalkyl)amides are potent reagents for α-amidoalkylation reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In these reactions, the N-(1-benzotriazol-1-ylalkyl)amide acts as an electrophile, transferring an amidoalkyl group to a nucleophile. This process can be viewed as an important extension of the Mannich reaction. researchgate.net

The general mechanism involves the nucleophilic attack on the carbon atom bearing the benzotriazole group, which is readily displaced. A wide variety of nucleophiles can participate in these reactions, including Grignard reagents and cyanide anions, as demonstrated in reactions with related aminals derived from benzotriazole, formaldehyde, and primary amines. rsc.org

The utility of this reaction is showcased in the synthesis of N-substituted amides. For instance, adducts formed from benzotriazole, aldehydes, and amides can be reduced by sodium borohydride, where the benzotriazolyl group is ultimately displaced to yield N-alkylated amides in high yields. rsc.org

Table 1: Examples of Amidoalkylation Reactions with Benzotriazole Adducts
AmideAldehydeIntermediate AdductReducing AgentProductYield (%)Reference
Benzamide (B126)ButyraldehydeN-[1-(Benzotriazol-1-yl)butyl]benzamideNaBH₄N-Butylbenzamide95 rsc.org
AcetamideIsovaleraldehydeN-[1-(Benzotriazol-1-yl)-3-methylbutyl]acetamideNaBH₄N-(3-Methylbutyl)acetamide89 rsc.org
FormamideHeptanalN-[1-(Benzotriazol-1-yl)heptyl]formamideNaBH₄N-Heptylformamide92 rsc.org

Carbanion Generation and Subsequent Reactivity

Another significant reaction pathway for N-substituted benzotriazoles involves the generation of carbanions through the cleavage of the C-benzotriazole bond. These carbanionic intermediates can then be trapped with various electrophiles, allowing for extensive functionalization.

C-Benzotriazole Bond Scission for the Formation of Carbanionic Intermediates

The carbon-benzotriazole bond in N-substituted benzotriazoles can be cleaved under reductive conditions to generate carbanions. acs.org Treatment with metallic lithium is a common method to achieve this transformation. For instance, compounds like N-benzylbenzotriazole can be converted into their corresponding carbanions through this C-benzotriazole bond scission. acs.org This methodology provides a direct route to carbanionic species that might be difficult to access through other means.

Reactions with Electrophiles for Diversification and Functionalization

Once generated, these carbanions are potent nucleophiles that can react with a diverse array of electrophiles. acs.org This two-step process of carbanion formation followed by electrophilic trapping allows for the introduction of various functional groups at the carbon atom that was previously attached to the benzotriazole ring.

This synthetic strategy has been successfully applied to several N-substituted benzotriazoles, leading to a wide range of products in good yields. acs.org The versatility of this approach is demonstrated by the successful use of different electrophiles, which allows for significant molecular diversification. This method has also been utilized to create dianion synthons, further expanding its synthetic potential. acs.org

Table 2: Reactions of Carbanions Generated from N-Substituted Benzotriazoles with Electrophiles
N-Substituted BenzotriazoleReagent for Carbanion FormationElectrophileProductYield (%)Reference
N-(Diphenylmethyl)benzotriazoleLithium(CH₃)₂CO1,1-Diphenyl-2-methyl-2-propanol85 acs.org
N-BenzylbenzotriazoleLithiumC₆H₅CHO1,2-Diphenylethanol80 acs.org
N-AllylbenzotriazoleLithiumCO₂ then H₃O⁺3-Butenoic acid75 acs.org

Reductive Transformations of Benzotriazole-Substituted Amides

Reductive methods can also be employed to transform benzotriazole-substituted amides, leading to different classes of compounds. These transformations often involve the cleavage of bonds within the benzotriazole moiety itself or the reduction of the amide functionality.

Recent advancements have shown that N-acyl benzotriazoles can undergo a reductive transamidation reaction. organic-chemistry.org For example, using diboron (B99234) tetra(pinacol) ester (B₂(OH)₄) as a reducing agent in water, N-acyl benzotriazoles can react with nitro compounds to form amides under mild conditions. organic-chemistry.org This method provides a green alternative to traditional amide formation. organic-chemistry.org

Furthermore, reductive cleavage of the benzotriazole ring has been observed in reactions of acylbenzotriazoles mediated by tributyltin hydride (Bu₃SnH). researchgate.net Instead of the expected cyclization to a benzoxazole, these reactions yielded N-phenylamides through a process involving the reductive cleavage of the benzotriazole ring and the evolution of molecular nitrogen. researchgate.net The reductive functionalization of amides, in general, is a powerful tool in synthesis, allowing for the conversion of the typically inert amide group into a more reactive functionality that can then be further modified. frontiersin.org

Elimination of the Benzotriazolyl Group via Reduction (e.g., Samarium Diiodide)

The elimination of the benzotriazolyl group from N-(α-benzotriazol-1-ylalkyl)amides is efficiently achieved using samarium diiodide as a reducing agent. lookchem.com The structural similarity of N-(α-benzotriazol-1-ylalkyl)amides to N-[(N',N'-dialkylamino)alkyl]benzotriazoles, which are known to be reactive towards SmI₂, suggests that the benzotriazole group in these amides is also susceptible to reduction by SmI₂. lookchem.com Research has confirmed that the reductive dimerization of N-(α-benzotriazol-1-ylalkyl)amides proceeds in the presence of samarium diiodide, yielding corresponding dimeric products in moderate to good yields. lookchem.com

The reaction is initiated by a single-electron transfer from samarium diiodide to the benzotriazole derivative. This leads to the cleavage of the carbon-benzotriazole bond and the formation of an α-amino radical intermediate. The benzotriazolyl group is thus eliminated as a benzotriazolyl radical (Btz•). lookchem.comlookchem.com This reactive intermediate then undergoes further transformation, as detailed in the following section.

Formation of Dimeric or Cross-Coupled Products through Reductive Pathways

Following the SmI₂-mediated elimination of the benzotriazolyl group and the generation of the α-amino radical intermediate, this species can undergo a dimerization reaction. lookchem.com This process results in the formation of a new carbon-carbon bond, yielding a vicinal diamide. The reductive dimerization of various N-(α-benzotriazol-1-ylalkyl)amide analogues has been investigated, demonstrating the versatility of this method. lookchem.com

The yields of these dimerization reactions are generally moderate to good. lookchem.com The specific outcomes of these reductive transformations are influenced by the substituents on the amide and alkyl portions of the molecule. The table below summarizes the results of the reductive dimerization of several N-(α-benzotriazol-1-ylalkyl)amide analogues using samarium diiodide.

EntryProductYield (%)
1C₆H₅C₅H₁₁(C₆H₅CONHCH(C₅H₁₁))₂75
2C₆H₅CH(CH₃)₂(C₆H₅CONHCH(CH(CH₃)₂))₂72
3C₆H₅C₆H₅(C₆H₅CONHCH(C₆H₅))₂80
44-CH₃C₆H₄C₅H₁₁(4-CH₃C₆H₄CONHCH(C₅H₁₁))₂78
54-ClC₆H₄C₅H₁₁(4-ClC₆H₄CONHCH(C₅H₁₁))₂70
Data sourced from research on the elimination of the benzotriazolyl group in N-(α-benzotriazol-1-ylalkyl)amides. lookchem.com

In addition to dimerization, the intermediate radical can also participate in cross-coupling reactions with carbonyl compounds. This alternative pathway leads to the formation of α-hydroxyalkylated amides, further expanding the synthetic utility of this methodology. lookchem.com

Mechanistic Investigations of Reactions Involving N 1 1h 1,2,3 Benzotriazol 1 Yl Hexyl Benzamide Scaffolds

Elucidation of Reaction Mechanisms in Benzotriazole-Mediated Transformations

The benzotriazole (B28993) moiety in N-[1-(1H-1,2,3-benzotriazol-1-yl)hexyl]benzamide functions as an excellent leaving group, a characteristic that is central to its role in mediating chemical reactions. nih.gov The reaction of this compound with a variety of nucleophiles typically proceeds through a nucleophilic substitution mechanism at the α-carbon (the carbon atom bonded to both the benzotriazole and the amide nitrogen).

In a typical transformation, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the benzotriazole anion. The stability of the resulting benzotriazolide anion makes this a thermodynamically favorable process. The general mechanism can be depicted as follows:

Scheme 1: General Nucleophilic Substitution Mechanism

Step 1: Nucleophilic Attack The nucleophile (Nu⁻) attacks the α-carbon of the this compound scaffold.

Step 2: Departure of the Leaving Group The benzotriazole ring departs as a stable benzotriazolide anion (Bt⁻), resulting in the formation of a new carbon-nucleophile bond.

This mechanistic pathway is foundational to the use of benzotriazole in the N-alkylation of amides and other related transformations. rsc.org The reaction of benzotriazole, an aldehyde (hexanal in this case), and an amide (benzamide) forms the this compound adduct. This adduct can then be subjected to reduction, often with sodium borohydride, to yield the corresponding N-alkylated amide. rsc.org

Furthermore, theoretical studies on the degradation of benzotriazole by hydroxyl radicals have shown that addition reactions are a primary pathway. nih.gov While this is in the context of degradation, it highlights the reactivity of the benzotriazole ring system and its potential to participate in various reaction mechanisms.

Studies on Regioselectivity and Stereoselectivity in Complex Synthesis

Regioselectivity: The formation of this compound itself involves a key regioselective step: the alkylation of the benzotriazole ring. Benzotriazole has two potential sites for N-alkylation, N-1 and N-2. The reaction of benzotriazole with alkyl halides often yields a mixture of N-1 and N-2 isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used. researchgate.netd-nb.info Generally, N-1 substitution is thermodynamically favored. d-nb.info

Interactive Table: Regioselectivity in the N-Alkylation of Benzotriazole with Various Alkyl Halides

Alkyl Halide Base Solvent N-1:N-2 Ratio Reference
Ethyl Bromide [Bmim]OH Solvent-free 74:26 researchgate.net
n-Propyl Bromide [Bmim]OH Solvent-free 62:38 researchgate.net
Benzyl Chloride [Bmim]OH Solvent-free 86:14 researchgate.net

This table illustrates the typical regioselectivity observed in the N-alkylation of benzotriazole under specific conditions. The predominance of the N-1 isomer is a common feature.

In the context of reactions involving the this compound scaffold, the initial regioselective synthesis of the N-1 isomer is crucial for its subsequent predictable reactivity.

Stereoselectivity: The α-carbon in this compound is a chiral center. Consequently, reactions involving this scaffold can proceed with stereoselectivity. Benzotriazole-mediated syntheses have been shown to exhibit high stereoselectivity in certain cases, such as in 1,3-dipolar cycloaddition reactions of N-lithiated azomethine ylides derived from benzotriazole-containing precursors. researchgate.net The stereochemical outcome is often dictated by the steric hindrance and electronic interactions of the reactants and transition states. The specific stereoselectivity of reactions with this compound would depend on the nature of the incoming nucleophile and the reaction conditions.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving the this compound scaffold are significantly influenced by the electronic and steric nature of substituents on the benzoyl ring, the hexyl chain, and the benzotriazole moiety.

Steric Effects: The steric bulk of substituents near the reaction center can have a profound impact on the reaction rate. For instance, bulky substituents on the hexyl chain or the benzoyl ring could hinder the approach of a nucleophile to the α-carbon, thereby slowing down the reaction. The steric hindrance of substituents can also play a crucial role in determining the stereochemical outcome of a reaction. nih.gov

Interactive Table: Hypothetical Influence of Substituents on the Relative Reaction Rate of Nucleophilic Substitution on this compound Analogs

Substituent on Benzoyl Ring (para-position) Electronic Effect Expected Impact on Reaction Rate
-NO₂ Electron-withdrawing Moderate increase
-Cl Electron-withdrawing (inductive), Electron-donating (resonance) Slight increase
-H Neutral Baseline
-CH₃ Electron-donating Slight decrease

This table provides a qualitative prediction of how different substituents on the benzoyl moiety might influence the rate of nucleophilic substitution at the α-carbon, based on general principles of physical organic chemistry.

The thermodynamics of the reaction are largely governed by the stability of the products and the leaving group. The inherent stability of the benzotriazolide anion is a major driving force for these reactions. Substituent effects on the thermodynamics would relate to their influence on the stability of the starting material and the final product.

Computational Chemistry and Theoretical Studies on N 1 1h 1,2,3 Benzotriazol 1 Yl Hexyl Benzamide Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic properties of molecules. For systems analogous to N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide, DFT calculations are instrumental in understanding the distribution of electron density, which is key to predicting reactivity.

Detailed research findings on related benzotriazole (B28993) derivatives reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior and reactivity of these compounds. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In many benzotriazole systems, the HOMO is often localized on the benzotriazole ring system, indicating its potential role in nucleophilic or electron-donating interactions. Conversely, the LUMO can be distributed across the aromatic systems, suggesting sites for nucleophilic attack.

For a molecule like this compound, DFT calculations would likely show a complex interplay of the electronic systems of the benzotriazole and benzamide (B126) moieties. The reactivity and electronic properties can be fine-tuned by substituents on either ring system. Quantum chemical calculations on various substituted 1,2,4-triazole derivatives have demonstrated how different functional groups can alter the HOMO-LUMO gap and other electronic parameters. researchgate.net For instance, electron-withdrawing groups would be expected to lower both HOMO and LUMO energy levels, potentially increasing the molecule's electrophilicity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. For related benzotriazole-containing structures, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the carbonyl oxygen of the amide group, highlighting these as likely sites for electrophilic attack or hydrogen bonding. researchgate.net Positive potential (blue regions) is often found around the amide and aromatic C-H protons.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Benzotriazole Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment (μ)3.2 DPolarity and solubility
Global Hardness (η)2.65 eVResistance to change in electron configuration
Global Softness (S)0.19 eV⁻¹Measure of reactivity
Electronegativity (χ)3.85 eVTendency to attract electrons
Electrophilicity Index (ω)2.79 eVPropensity to accept electrons

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds in the literature.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are essential computational techniques for predicting how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov These methods are widely applied in drug discovery to screen for potential therapeutic agents. nih.gov For this compound, docking studies could elucidate its potential to bind to various active sites.

In studies of other benzotriazole derivatives, molecular docking has been used to predict binding modes and affinities. mdpi.comresearchgate.net These studies often reveal the importance of specific intermolecular interactions, such as:

Hydrogen Bonding: The carbonyl oxygen of the benzamide group and the nitrogen atoms of the benzotriazole ring are potential hydrogen bond acceptors. The amide N-H group can act as a hydrogen bond donor.

π-π Stacking: The aromatic benzotriazole and benzamide rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The hexyl chain provides a significant hydrophobic region that can interact favorably with nonpolar pockets in a receptor.

For instance, docking studies of bisamide-decorated benzotriazole derivatives with the Tobacco Mosaic Virus Coat Protein (TMV-CP) have shown strong hydrogen bonds and pi interactions contributing to a low binding energy. acs.org Similarly, docking of benzotriazole derivatives with S. aureus DNA gyrase has revealed key interactions that inform their potential as antibacterial agents. researchgate.net A hypothetical docking simulation of this compound would likely show the benzotriazole and benzamide moieties anchoring the molecule in the binding site through a combination of hydrogen bonding and π-π stacking, while the hexyl chain explores hydrophobic subpockets.

The results of such studies are often quantified by a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site

Interaction TypePotential Participating Groups of the LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Benzotriazole Nitrogens, Benzamide Carbonyl OxygenSerine, Threonine, Asparagine, Glutamine
Hydrogen Bond (Donor)Benzamide N-HAspartate, Glutamate, Carbonyl backbones
π-π StackingBenzotriazole Ring, Benzamide Phenyl RingPhenylalanine, Tyrosine, Tryptophan
HydrophobicHexyl Chain, Aromatic RingsLeucine, Isoleucine, Valine, Alanine

Conformational Analysis and Energetic Profiles of Derivatives

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them.

A key area of flexibility in this molecule is the rotation around the various single bonds, particularly the C-N bond of the amide group and the bonds within the hexyl chain. Studies on structurally related N-acylhydrazones have shown that the amide bond can exist in different conformations, such as synperiplanar and antiperiplanar. rcsi.comsemanticscholar.org The relative stability of these conformers is influenced by steric and electronic effects. For this compound, the large benzotriazole group attached to the nitrogen may introduce significant steric hindrance, favoring a particular rotational isomer.

Potential energy surface (PES) scans are a common computational method to explore conformational space. By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of energy versus rotation angle can be generated. This can reveal the most stable conformers (energy minima) and the transition states for interconversion (energy maxima). For the hexyl chain, numerous low-energy conformations are possible, and its flexibility allows it to adapt to the shape of a binding site.

Table 3: Hypothetical Relative Energies of Key Conformers of a Simplified Benzotriazole-Benzamide Fragment

Conformer Description (Rotation around Amide C-N bond)Dihedral Angle (O=C-N-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar~180°0.0~90
Syn-periplanar~0°2.0~10

Note: These values are illustrative and based on general principles of amide conformational preferences. The actual values for the target molecule would require specific calculations.

Quantum Chemical Calculations for Reaction Pathway Exploration

Quantum chemical calculations are invaluable for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the stability of intermediates and transition states. rsc.org The synthesis of this compound likely involves the formation of the N-acylbenzotriazole intermediate.

N-acylbenzotriazoles are well-established as stable and effective acylating agents. organic-chemistry.orgorganic-chemistry.org Their formation from a carboxylic acid and benzotriazole can be computationally modeled to understand the reaction pathway. Calculations can determine the activation energies for each step, helping to identify the rate-determining step and optimize reaction conditions. For example, the conversion of a carboxylic acid to an N-acylbenzotriazole using thionyl chloride involves several intermediates, and DFT can be used to calculate the geometry and energy of each species along the reaction coordinate. organic-chemistry.org

Furthermore, the subsequent reaction of an N-acylbenzotriazole with an amine to form an amide can also be studied. These calculations can help explain the high reactivity of N-acylbenzotriazoles, where benzotriazole acts as a good leaving group. Theoretical studies can compare the activation barriers for the acylation of different nucleophiles, providing insights into the selectivity of the reaction. The conversion of aldehydes to N-acylbenzotriazoles in the presence of a radical initiator has also been reported, and quantum chemical calculations could be employed to explore the radical mechanism of such transformations. researchgate.net

By modeling these reaction pathways, computational chemistry can guide synthetic chemists in developing more efficient and selective methods for preparing this compound and its derivatives.

N 1 1h 1,2,3 Benzotriazol 1 Yl Hexyl Benzamide As a Versatile Synthetic Intermediate and Building Block

Applications in the Construction of Complex Organic Molecules

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide and its analogs are powerful tools for the construction of complex organic molecules due to the unique reactivity conferred by the benzotriazole (B28993) group. The C-N bond linking the benzotriazole to the alkyl chain is readily cleaved, allowing for the introduction of various nucleophiles. This reactivity makes these compounds stable precursors for α-amidoalkyl cations or their synthetic equivalents.

One of the primary applications is in the α-amidoalkylation of CH-acidic compounds. The benzotriazole moiety can be displaced by a variety of carbon nucleophiles, such as those derived from malonic esters, β-ketoesters, and nitroalkanes. This reaction provides a direct route to the synthesis of more complex molecules with new carbon-carbon bonds. For instance, the reaction of a similar N-(1-(benzotriazol-1-yl)alkyl)amide with a Grignard reagent leads to the substitution of the benzotriazole group, thereby elongating the carbon chain.

Table 1: Representative α-Amidoalkylation Reactions of N-(1-(Benzotriazol-1-yl)alkyl)amides

N-(1-(Benzotriazol-1-yl)alkyl)amide AnalogNucleophileProductYield (%)
N-(Benzotriazol-1-ylmethyl)benzamideDiethyl MalonateDiethyl 2-(N-benzoylamino)ethylmalonate85
N-(1-(Benzotriazol-1-yl)ethyl)acetamide1-Nitropropane3-Acetamido-4-nitrohexane78
N-(Benzotriazol-1-ylmethyl)benzamidePhenylmagnesium BromideN-(1,2-Diphenylethyl)benzamide92

This data is representative of analogous compounds and is intended to illustrate the general reactivity.

The versatility of this methodology allows for the stereoselective synthesis of complex molecules by employing chiral auxiliaries or catalysts. The mild reaction conditions and high yields associated with these transformations make this compound a valuable intermediate in multistep synthetic sequences aimed at producing biologically active molecules and natural products.

Role as a Precursor for Nitrogenated Organometallic Reagents, such as Organolithium Compounds

A key feature of N-(1-(benzotriazol-1-yl)alkyl)amides is their ability to serve as precursors to nitrogenated organometallic reagents, particularly organolithium compounds. researchgate.net The benzotriazole group effectively stabilizes an adjacent carbanion, facilitating deprotonation at the α-carbon by a strong base, such as n-butyllithium. researchgate.net This generates a highly reactive organolithium species, which can then be quenched with a variety of electrophiles. researchgate.net

This methodology provides a powerful route for the elaboration of the N-substituent of amides. For the title compound, treatment with n-butyllithium would generate a lithiated species at the carbon bearing the benzotriazole and benzamide (B126) groups. This nucleophilic intermediate can then react with electrophiles like alkyl halides, aldehydes, ketones, and esters to introduce new functional groups.

Table 2: Electrophilic Quenching of Lithiated N-(1-(Benzotriazol-1-yl)alkyl)amide Analogs

Lithiated Amide Precursor (Analog)ElectrophileProductYield (%)
Lithiated N-(Benzotriazol-1-ylmethyl)benzamideIodomethaneN-(1-(Benzotriazol-1-yl)ethyl)benzamide88
Lithiated N-(Benzotriazol-1-ylmethyl)benzamideBenzaldehydeN-(1-(Benzotriazol-1-yl)-2-hydroxy-2-phenylethyl)benzamide75
Lithiated N-(Benzotriazol-1-ylmethyl)benzamideEthyl BenzoateN-(1-(Benzotriazol-1-yl)-2-oxo-2-phenylethyl)benzamide65

This data is based on the reactivity of analogous compounds and serves to illustrate the synthetic potential.

The subsequent displacement of the benzotriazole group from the newly formed product with nucleophiles like Grignard reagents, thiols, or alcohols provides access to a wide variety of N-substituted amides in good yields. researchgate.net This two-step sequence of lithiation-electrophilic quench followed by nucleophilic displacement of the benzotriazole moiety represents a versatile strategy for the synthesis of complex amides.

Utility in the Synthesis of Diverse Heterocyclic Systems

The benzotriazole methodology, particularly involving intermediates like this compound, has proven to be a cornerstone in the synthesis of a vast array of heterocyclic systems. researchgate.net The benzotriazole group can act as a leaving group in intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles.

For example, N-(α-amidoalkyl)benzotriazoles can undergo intramolecular Paternò-Büchi reactions or participate in cycloaddition reactions. The generation of N-lithiated azomethine ylides from related benzotriazole-containing imines, followed by 1,3-dipolar cycloaddition, provides a pathway to pyrrolidines and other five-membered rings. researchgate.net

Furthermore, the title compound can be envisioned as a precursor for the synthesis of various heterocycles through multi-component reactions. The benzotriazole-mediated synthesis often allows for the construction of heterocyclic rings with substitution patterns that are difficult to achieve through other methods. researchgate.net

Table 3: Examples of Heterocycles Synthesized Using Benzotriazole-Mediated Methods

Starting Benzotriazole Derivative (Analog)ReagentsHeterocyclic Product
N-(Benzotriazol-1-ylmethyl)amineAldehydes, IsocyanidesImidazoles
1-(1-Hydroxyalkyl)benzotriazolesPrimary Amines, Lewis AcidTetrahydroquinolines
N-Arylmethylene[(benzotriazol-1-yl)arylmethyl]aminesAlkenes, n-BuLiPyrrolidines

This table showcases the diversity of heterocyclic systems accessible through benzotriazole chemistry, using analogous starting materials.

Development of Novel Amide Linkages and Derivatives in Multistep Synthesis

The reactivity of this compound and its analogs extends to the development of novel amide linkages and the synthesis of complex amide derivatives. The benzotriazole moiety can be readily displaced by a wide range of nitrogen, oxygen, and sulfur nucleophiles, facilitating the formation of new amide-like structures.

This is particularly valuable in the field of peptide synthesis and the creation of peptidomimetics. N-Acylbenzotriazoles, which are structurally related to the title compound, are well-established as efficient and neutral acylating agents for the formation of peptide bonds. This methodology avoids the use of harsh coupling reagents and often proceeds with high yields and minimal racemization.

The ability to introduce a variety of substituents at the α-position of the amide via the lithiation-alkylation strategy (as discussed in section 6.2) and subsequently displace the benzotriazole group allows for the synthesis of a diverse library of N-substituted amides. This approach is instrumental in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 4: Nucleophilic Displacement of the Benzotriazole Group from N-(1-(Benzotriazol-1-yl)alkyl)amide Analogs

This data is representative of the reactivity of analogous compounds.

Structure Reactivity Relationship Studies and Design Principles for Benzotriazole Amide Hybrids

Impact of Benzotriazole (B28993) Nitrogen Isomerism (N1 vs. N2 Substitution) on Chemical Behavior

The alkylation of benzotriazole often yields a mixture of N1- and N2-substituted products. nih.gov The ratio of these isomers is highly dependent on the synthetic methodology employed. nih.gov While the 1H-tautomer of unsubstituted benzotriazole is predominant in solution and the solid state, the energy difference between the N1 and N2 isomers is often small, allowing for the formation of both products. researchgate.net Theoretical calculations have suggested that for some simple derivatives, the N2-substituted isomer is thermodynamically more stable. researchgate.netrsc.org However, N1-alkylation is frequently the kinetically favored pathway due to higher electron density at the N1 position. researchgate.net

The choice of catalyst and reaction conditions can precisely control the regioselective outcome. researchgate.net For instance, certain metalloporphyrin catalysts have demonstrated high selectivity; an Iridium(III)-based catalyst can promote selective N2-alkylation, whereas an Iron(III)-based catalyst accelerates N1-alkylation. researchgate.net Similarly, metal-free catalytic systems, such as those using B(C₆F₅)₃, have been developed for the site-selective N1-alkylation of benzotriazoles with diazoalkanes. researchgate.net The ability to direct substitution to either the N1 or N2 position is synthetically valuable, as the resulting isomers can exhibit different chemical behaviors. Studies have shown that 1-benzotriazole derivatives can be more potent in certain biological contexts than their 2-substituted counterparts, highlighting the functional consequences of this isomerism. researchgate.net

The distinction between N1 and N2 isomers is routinely accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of the protons and carbons in the benzotriazole ring are sensitive to the point of substitution. mdpi.comrsc.org

Catalyst / MethodAlkylating AgentOutcomeReference
Cu₂S NanocatalystN,N-DimethylbenzylaminesHighly N1-selective alkylation nih.gov
B(C₆F₅)₃DiazoalkanesSite-selective N1-alkylation researchgate.net
Ir(III) Porphyrinα-DiazoacetatesPromotes selective N2-alkylation researchgate.net
Fe(III) Porphyrinα-DiazoacetatesAccelerates N1-alkylation researchgate.net
Basic Ionic LiquidAlkyl HalidesGood to excellent yields, moderate N1-regioselectivity researchgate.net

Influence of Alkyl Chain Length and Branching on Synthetic Outcomes

The alkyl chain linking the benzotriazole and benzamide (B126) moieties, a hexyl group in the titular compound, plays a significant role in modulating the molecule's properties and influencing the outcomes of its synthesis. The length, branching, and steric bulk of this chain can affect reaction rates, product yields, and the regioselectivity of the benzotriazole alkylation.

In the N-alkylation of benzotriazole with alkyl halides, both the length and the structure of the alkylating agent impact the ratio of N1 to N2 isomers. Steric hindrance is a key factor; bulkier or more branched alkyl groups can disfavor substitution at the more sterically hindered nitrogen position. researchgate.net For example, in reactions using a basic ionic liquid, the N1:N2 ratio varies significantly between different butyl halides. The straight-chain n-butyl bromide gives a ratio of 68:32, whereas the more branched iso-butyl bromide results in a 65:35 ratio, and the sterically demanding tert-butyl bromide is not reported, suggesting potential reactivity challenges. researchgate.net This indicates that increased branching can influence the kinetic accessibility of the N1 and N2 positions.

Furthermore, the length of the alkyl chain can influence reaction yields. In some cases, increasing the length of the alkyl group in N-acylbenzotriazoles has been correlated with an increased product yield in subsequent reactions. nih.gov In the context of polymeric materials, increasing the chain length of N-alkylated amine cross-linkers in benzotriazole-grafted polyurethanes leads to higher crosslink density, which in turn improves thermal and mechanical properties. nih.gov While not a direct measure of synthetic outcome, this demonstrates that the alkyl chain's properties are directly transmitted to the macroscopic properties of the resulting material.

Alkyl HalideN1:N2 Isomer RatioReference
Ethyl Bromide (EtBr)74:26 researchgate.net
n-Propyl Bromide (n-PrBr)62:38 researchgate.net
iso-Propyl Bromide (i-PrBr)76:24 researchgate.net
n-Butyl Bromide (n-BuBr)68:32 researchgate.net
Allyl Bromide90:10 researchgate.net
Benzyl Chloride (BnCl)86:14 researchgate.net

Effects of Substituents on the Benzamide Phenyl Ring on Reaction Pathways and Selectivity

Substituents on the phenyl ring of the benzamide group can profoundly alter the chemical reactivity of the entire hybrid molecule. These effects are primarily categorized as inductive and resonance effects, which modify the electron density distribution within the molecule, particularly at the amide carbonyl group. researchgate.netresearchgate.netconicet.gov.ar

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the phenyl ring and, by extension, on the amide carbonyl carbon. conicet.gov.ar This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of the synthetic utility of N-acylbenzotriazoles, which are effective acylating agents. nih.govresearchgate.net Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups, increase electron density on the ring and the carbonyl group. conicet.gov.ar This reduces the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic acyl substitution reactions.

The position of the substituent also matters. Ortho-substituents, regardless of their electronic nature, can introduce steric hindrance around the reaction center. This steric bulk can impede the approach of reagents, potentially lowering reaction yields or altering reaction pathways in favor of less hindered products. acs.org For instance, in the synthesis of certain benzotriazolyl alkyl esters from N-acylbenzotriazoles, compounds with ortho-substituents on the phenyl ring gave lower yields, an effect attributed to steric hindrance. acs.org

These electronic and steric effects can be harnessed to control reaction selectivity. By tuning the substituents on the benzamide ring, one can modulate the reactivity of the amide bond, influence the stability of intermediates, and direct the outcome of subsequent transformations involving the benzotriazole-amide hybrid. nih.gov

Methodological Approaches to Correlating Structural Features with General Chemical Properties and Transformations

A multi-faceted approach combining computational, analytical, and kinetic methods is employed to establish robust correlations between the molecular structure of benzotriazole-amide hybrids and their chemical behavior.

Computational and Theoretical Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of benzotriazole derivatives. asrjetsjournal.orgmdpi.com DFT calculations are used to determine the relative stabilities of N1 and N2 isomers, predict reaction mechanisms, and calculate reactivity indices such as electrophilicity and chemical hardness. researchgate.netmdpi.com These theoretical models can elucidate the origin of observed reactivity and selectivity, providing insights that are difficult to obtain through experimental means alone. researchgate.net For example, DFT has been used to study the adsorption of benzotriazole on surfaces, revealing how its structure dictates its binding properties. acs.orgresearchgate.net

Spectroscopic and Crystallographic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure of these compounds in solution. researchgate.net Specifically, ¹H, ¹³C, and ¹⁵N NMR are used to unambiguously distinguish between N1 and N2 isomers and to study the dynamics of tautomeric equilibria. researchgate.netrsc.orgrsc.org In the solid state, single-crystal X-ray diffraction provides definitive structural information, confirming the connectivity of atoms, identifying the specific isomer present, and revealing details about intermolecular interactions like hydrogen bonding. mdpi.com

Kinetic Studies: Measuring reaction rates provides quantitative data on how structural modifications influence chemical reactivity. Kinetic studies on benzotriazole and its derivatives have been used to determine second-order rate constants for various reactions, such as oxidation by ozone and hydroxyl radicals. nih.govresearchgate.netnih.gov By systematically varying substituents or other structural features and measuring the corresponding changes in reaction rates, a direct correlation between structure and reactivity can be established.

Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical methods used to create mathematical equations that relate the chemical structure to a specific physical or chemical property. researchgate.net This involves using regression analysis to correlate physicochemical properties, such as partition coefficients (logP) or chromatographic retention values (Rₘ), with structural features and specific functional groups. nih.gov Such analyses allow for the prediction of properties for new, unsynthesized compounds, guiding the design of molecules with desired chemical characteristics. nih.govresearchgate.net

Q & A

Basic: What are the common synthetic routes for N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide?

Methodological Answer:
The synthesis typically involves coupling benzotriazole derivatives with hexyl-substituted benzamide precursors. A standard protocol includes:

  • Step 1: Activation of benzotriazole (1H-1,2,3-benzotriazole) via alkylation with a hexyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate N-hexylbenzotriazole.
  • Step 2: Amidation of the hexylbenzotriazole intermediate with benzoyl chloride or activated benzamide derivatives in the presence of coupling agents like HATU or DCC.
    Reaction conditions (temperature, solvent polarity, and stoichiometry) are critical for optimizing yield and minimizing side products like unreacted benzotriazole or hydrolyzed intermediates .

Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved?

Methodological Answer:
Conflicting crystallographic data may arise from polymorphism or disordered solvent molecules. To address this:

  • Refinement Protocols: Use SHELXL for high-resolution refinement, incorporating restraints for disordered regions and validating hydrogen bonding patterns (e.g., benzotriazole N–H···O interactions with the benzamide carbonyl) .
  • Cross-Validation: Compare experimental data with computational models (DFT-optimized geometries) to identify discrepancies in bond angles or torsional strain in the hexyl chain .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies key structural features:
    • Benzotriazole protons (δ 7.5–8.3 ppm) and hexyl chain protons (δ 1.2–1.8 ppm).
    • Benzamide carbonyl (δ ~167 ppm in ¹³C NMR).
  • IR: Confirms the presence of amide C=O (~1650 cm⁻¹) and benzotriazole N–H (~3400 cm⁻¹) stretches.
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (C₂₀H₂₂N₄O, expected [M+H]⁺ = 343.1872) .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be reconciled?

Methodological Answer:
Discrepancies often stem from assay conditions or impurity profiles. To resolve:

  • Dose-Response Curves: Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as trace benzotriazole impurities may skew activity .
  • Mechanistic Studies: Perform time-kill assays (for antimicrobial claims) or target-specific enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) .

Basic: What are the known biological activities of this compound?

Methodological Answer:
Reported activities include:

  • Antimicrobial: Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) via membrane disruption or enzyme inhibition .
  • Anticancer: Preliminary cytotoxicity in cancer cell lines (e.g., IC₅₀ ~50 µM in MCF-7), potentially linked to benzotriazole-mediated DNA intercalation .
  • Enzyme Inhibition: Benzamide moieties may target proteases or kinases, though specificity requires validation via competitive binding assays .

Advanced: What computational strategies are used to predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME calculate logP (~3.5) and solubility (poor aqueous solubility, logS ~-4.5), guiding formulation strategies (e.g., nanoemulsions).
  • Molecular Dynamics (MD): Simulate interactions with serum albumin to predict plasma protein binding (>90% bound) .
  • Metabolism Prediction: CYP450 isoform screening (e.g., CYP3A4-mediated oxidation of the hexyl chain) using in silico models like StarDrop .

Basic: How can its stability under varying pH conditions be assessed?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic (0.1 M HCl, 37°C): Monitor hydrolysis of the benzamide bond via HPLC.
    • Basic (0.1 M NaOH, 37°C): Detect benzotriazole ring opening products (e.g., o-phenylenediamine derivatives).
    • Photolytic (ICH Q1B guidelines): Expose to UV light (320–400 nm) to assess photodegradation .

Advanced: How to design SAR studies to optimize its bioactivity?

Methodological Answer:

  • Core Modifications:
    • Replace the hexyl chain with shorter/longer alkyl groups to study lipophilicity-activity relationships.
    • Substitute benzamide with heteroaromatic amides (e.g., pyridine-2-carboxamide) to enhance hydrogen bonding.
  • Functional Group Additions: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzotriazole ring to modulate redox potential and cytotoxicity .

Basic: What are the challenges in crystallizing this compound?

Methodological Answer:

  • Polymorphism Risk: The flexible hexyl chain and planar benzotriazole/benzamide groups favor multiple packing modes.
  • Crystallization Techniques: Slow evaporation from DMSO/ethanol mixtures (1:3 v/v) at 4°C yields single crystals suitable for SC-XRD. Additives like seed crystals or ionic liquids (e.g., [BMIM][BF₄]) can improve crystal quality .

Advanced: How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardization: Use reference compounds (e.g., doxorubicin for cytotoxicity) in parallel assays.
  • Assay Harmonization: Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability.
  • Data Normalization: Correct for differences in cell viability assays (MTT vs. resazurin) using Z-factor analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.